![molecular formula C12H12O3S B14230345 (1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one CAS No. 510730-02-6](/img/structure/B14230345.png)
(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R)-1-(Benzenesulfonyl)bicyclo[310]hexan-2-one is a bicyclic compound featuring a benzenesulfonyl group attached to a bicyclo[310]hexane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one typically involves the following steps:
Formation of the bicyclo[3.1.0]hexane core: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under specific conditions to form the strained bicyclic structure.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the bicyclic core using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to reduce the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides or thiols.
Wissenschaftliche Forschungsanwendungen
(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the ring size and substitution pattern.
Benzenesulfonamides: Compounds with a benzenesulfonyl group attached to an amine, which have different reactivity and applications.
Uniqueness
(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one is unique due to its specific bicyclic structure and the presence of the benzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
510730-02-6 |
|---|---|
Molekularformel |
C12H12O3S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
(1R,5R)-1-(benzenesulfonyl)bicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C12H12O3S/c13-11-7-6-9-8-12(9,11)16(14,15)10-4-2-1-3-5-10/h1-5,9H,6-8H2/t9-,12-/m1/s1 |
InChI-Schlüssel |
XJBBOFICFPLANE-BXKDBHETSA-N |
Isomerische SMILES |
C1CC(=O)[C@@]2([C@H]1C2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC(=O)C2(C1C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14230272.png)


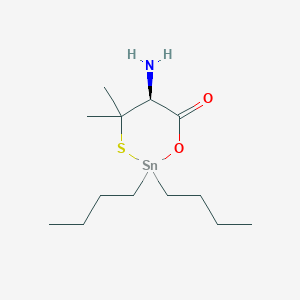
methanone](/img/structure/B14230294.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
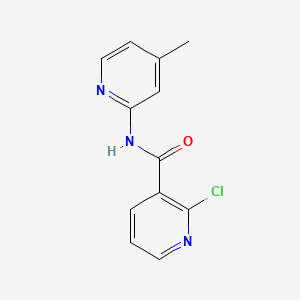
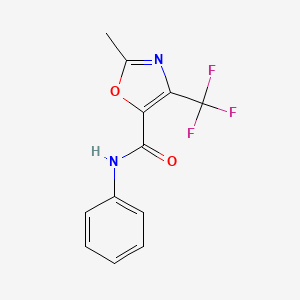
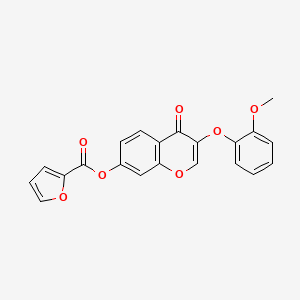
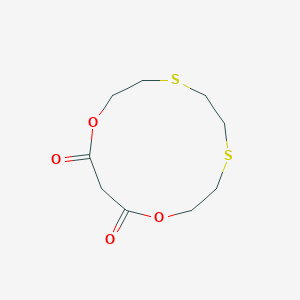
![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
